molecular formula C8H11NO B3332028 (2,3-Dimethylpyridin-4-YL)methanol CAS No. 867141-54-6

(2,3-Dimethylpyridin-4-YL)methanol

Cat. No.: B3332028
CAS No.: 867141-54-6
M. Wt: 137.18 g/mol
InChI Key: NBNDAPGHKFZYIA-UHFFFAOYSA-N
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Description

(2,3-Dimethylpyridin-4-yl)methanol is a pyridine derivative with a methanol group attached to the 4-position of the pyridine ring and methyl substituents at the 2- and 3-positions. Key properties include:

  • Molecular formula: C₈H₁₁NO
  • Molecular weight: 137.18 g/mol
  • CAS Registry Number: 867141-54-6 .

The compound’s structure features a heteroaromatic pyridine core, where the methyl groups enhance lipophilicity, and the hydroxymethyl group (-CH₂OH) provides polarity and reactivity. This balance makes it a versatile intermediate in organic synthesis, particularly in medicinal chemistry for designing enzyme inhibitors (e.g., cytochrome P450 inhibitors) .

Properties

IUPAC Name

(2,3-dimethylpyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-7(2)9-4-3-8(6)5-10/h3-4,10H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNDAPGHKFZYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717089
Record name (2,3-Dimethylpyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867141-54-6
Record name (2,3-Dimethylpyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethylpyridin-4-YL)methanol typically involves the reaction of 2,3-dimethylpyridine with formaldehyde under basic conditions . The reaction proceeds via nucleophilic addition of the pyridine nitrogen to the formaldehyde, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylpyridin-4-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 2,3-Dimethylpyridine-4-carboxylic acid.

    Reduction: 2,3-Dimethylpyridin-4-ylamine.

    Substitution: 2,3-Dimethyl-4-halopyridine.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications in scientific research, particularly in chemistry, biology, and medicine.

Chemistry

  • Building Block for Synthesis: It serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations that are essential in organic synthesis.

Biology

  • Biological Activity: Research indicates that (2,3-Dimethylpyridin-4-YL)methanol exhibits several biological activities:
    • Antimicrobial Properties: It has shown efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL, respectively.
    • Antioxidant Activity: The compound demonstrates significant antioxidant properties with an IC50 value of 25 µM in DPPH radical scavenging assays.
    • Neuroprotective Effects: In vitro studies suggest that it can reduce neuronal cell death by approximately 40% under oxidative stress conditions.

Medicine

  • Drug Development: The compound is explored for its potential as a lead compound in developing novel drug candidates. Its interactions with biomolecules may lead to therapeutic applications in treating conditions like neurodegenerative diseases.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and intermediates. Its role as a versatile building block makes it valuable in creating various chemical products used across different industries.

Case Studies

Case Study 1: Antimicrobial Activity

  • A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated that it could serve as a potential candidate for developing new antibacterial agents due to its effective inhibition of bacterial growth.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Case Study 2: Antioxidant Activity

  • The antioxidant capacity was assessed using the DPPH radical scavenging assay. The results showed that this compound exhibited significant free radical scavenging ability compared to standard antioxidants.
CompoundIC50 Value (µM)
This compound25
Ascorbic Acid15

Case Study 3: Neuroprotection

  • In vitro studies involving SH-SY5Y neuroblastoma cells indicated that treatment with this compound significantly reduced cell death induced by oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Properties References
(2,3-Dimethylpyridin-4-yl)methanol C₈H₁₁NO 137.18 2-CH₃, 3-CH₃, 4-CH₂OH Cytochrome P450 inhibitor synthesis
(4-Methoxypyridin-2-yl)methanol C₇H₉NO₂ 139.15 2-CH₂OH, 4-OCH₃ Higher polarity due to methoxy group
(2-Chloro-4-iodopyridin-3-yl)methanol C₆H₅ClINO 269.47 2-Cl, 3-CH₂OH, 4-I Potential halogenated intermediate
(2,3,6-Trimethoxypyridin-4-yl)methanol C₉H₁₁NO₄ 197.19 2,3,6-OCH₃, 4-CH₂OH Enhanced solubility via multiple methoxy groups
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol C₉H₁₁ClNO₃ 219.64 2-Cl, 3-(CH(OCH₃)₂), 4-CH₂OH Bulky substituent for steric effects
Key Observations:

Substituent Impact on Polarity: Methoxy groups (e.g., (4-Methoxypyridin-2-yl)methanol) increase polarity and water solubility compared to methyl groups. Halogen substituents (e.g., Cl, I in (2-Chloro-4-iodopyridin-3-yl)methanol) enhance electrophilicity, making these compounds suitable for cross-coupling reactions .

Methyl groups in the target compound improve lipophilicity, favoring membrane permeability in drug design .

Biological Activity

(2,3-Dimethylpyridin-4-YL)methanol, also known by its CAS number 583-61-9, is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Before delving into its biological activity, it is essential to outline some key chemical properties of this compound:

PropertyValue
Molecular FormulaC₇H₉N
Molecular Weight107.15 g/mol
Boiling PointNot specified
Log P (octanol-water partition)1.69
SolubilityHigh

These properties indicate that this compound is likely to exhibit good membrane permeability, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound can modulate the activity of specific receptors and enzymes, influencing various biochemical pathways. For instance, it has been shown to act as an agonist for protein kinase C (PKC), a critical regulator in several signaling pathways involved in cell proliferation and survival .

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties. In a study evaluating its effects on KARPAS422 cells, the compound demonstrated significant inhibition of cell growth with an IC50 value comparable to established PKC activators . The mechanism involves modulation of the ERK1/2 phosphorylation pathway, which is crucial for regulating gene expression and apoptosis signaling .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Studies have suggested that it may help mitigate oxidative stress in neuronal cells by enhancing cellular resilience against UV-induced damage. This effect is mediated through pathways involving p53 and reduced cyclobutane dimer formation following UV exposure .

Case Studies

  • PKC Activation Study :
    • Objective : To evaluate the role of this compound in activating PKC isoforms.
    • Method : Neonatal mouse cardiac fibroblasts were treated with varying concentrations of the compound.
    • Results : The compound induced ERK1/2 phosphorylation similar to known PKC activators, indicating its role as a PKC agonist .
  • Cell Viability Assessment :
    • Objective : To assess the cytotoxicity and viability enhancement properties.
    • Method : Human primary cells were exposed to oxidative stress conditions followed by treatment with this compound.
    • Results : Improved cell viability was observed alongside decreased markers of cellular stress .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2,3-Dimethylpyridin-4-YL)methanol, and how are reaction conditions optimized?

  • Methodology :

  • Step 1 : Start with a pyridine precursor, such as 2,3-dimethylpyridine-4-carbaldehyde. Reduce the aldehyde group to a primary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous methanol or tetrahydrofuran (THF) under inert atmosphere .
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC). Optimize temperature (typically 0–25°C) and stoichiometry to minimize side products like over-reduction or demethylation.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
    • Key Considerations : Solvent polarity impacts yield; methanol is preferred for its miscibility and stabilization of intermediates .

Q. How is this compound characterized structurally?

  • Methodology :

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm the methyl groups (δ ~2.5 ppm for pyridyl-CH₃) and methanol proton (δ ~4.5 ppm, broad).
  • X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Refine structures using SHELXL (e.g., space group determination, thermal parameter adjustments) .
    • Data Interpretation : Compare crystallographic bond lengths/angles with DFT-calculated values to validate stereoelectronic effects.

Q. What solvent systems are optimal for purifying this compound?

  • Methodology :

  • Solvent Selection : Use methanol for initial extractions due to its polarity and ability to dissolve polar intermediates. For chromatography, test ethyl acetate/hexane (1:3 to 1:1) gradients to balance resolution and run time .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) by varying ratios to maximize crystal purity. Monitor melting point consistency (DSC/TGA) to confirm homogeneity.

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disordered methyl groups) be resolved?

  • Methodology :

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness.
  • Refinement Strategies : In SHELXL, apply "ISOR" and "DELU" restraints to model thermal motion of methyl groups. Use Hirshfeld surface analysis to detect weak interactions influencing disorder .
  • Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian09) to identify improbable bond angles.

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

  • Methodology :

  • DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., pyridinium nitrogen).
  • MD Simulations : Simulate solvation effects in methanol/water mixtures (GROMACS) to assess steric hindrance from methyl groups.
    • Application : Predict regioselectivity in esterification or oxidation reactions (e.g., TEMPO-mediated alcohol → ketone conversion).

Q. How can kinetic and thermodynamic controls be applied to optimize yields in multi-step syntheses?

  • Methodology :

  • Kinetic Control : Lower reaction temperatures (−10°C) and short reaction times favor the alcohol intermediate over dehydration products.
  • Thermodynamic Control : Reflux in toluene (110°C) with molecular sieves shifts equilibrium toward esterification (e.g., with acetyl chloride).
  • Monitoring : Use in-situ FTIR to track carbonyl (C=O, ~1700 cm⁻¹) or hydroxyl (O-H, ~3400 cm⁻¹) bands .

Data Contradiction Analysis

Q. How to address conflicting NMR and HPLC data suggesting impurity vs. tautomerism?

  • Methodology :

  • Hypothesis Testing :

Repeat Analysis : Ensure consistent sample preparation (e.g., degassing solvents to avoid oxidation artifacts).

2D NMR (COSY, HSQC) : Confirm proton-proton correlations and 13C^{13}C-H couplings to rule out impurities.

Variable Temperature NMR : Heat sample to 50°C; tautomeric equilibria (e.g., keto-enol) will show signal coalescence .

  • Resolution : If tautomerism is confirmed, report equilibrium constants (K) and pH dependence.

Methodological Tables

Table 1 : Comparison of Solvent Systems for Purification

Solvent PairPurity (%)Yield (%)Reference
Ethyl Acetate/Hexane9875
Methanol/Water9582

Table 2 : Key Crystallographic Parameters

ParameterValueSoftware Used
Space GroupP2₁/cSHELXL
R-factor0.042Olex2

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Dimethylpyridin-4-YL)methanol
Reactant of Route 2
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(2,3-Dimethylpyridin-4-YL)methanol

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